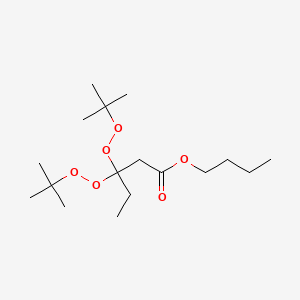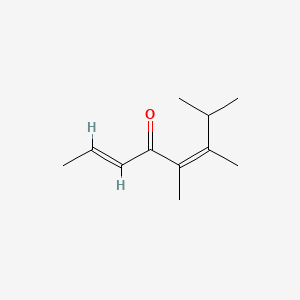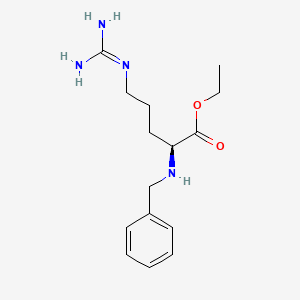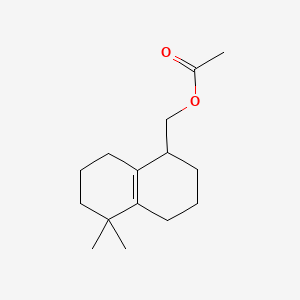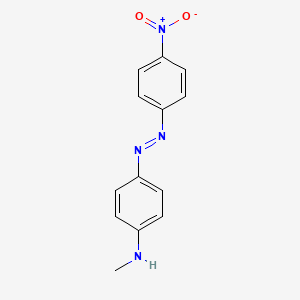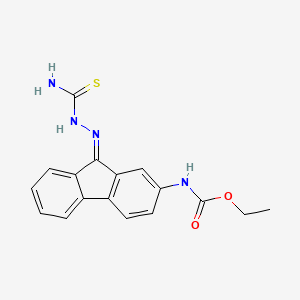
Ethyl 9-((aminocarbothioyl)hydrazono)-9H-fluoren-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 81327 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is often used in research settings to explore its effects and interactions with other substances.
Méthodes De Préparation
The synthesis of NSC 81327 involves several steps, including the use of specific reagents and conditions. While detailed synthetic routes are proprietary, general methods include the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods often involve scaling up these laboratory procedures to produce larger quantities of the compound efficiently.
Analyse Des Réactions Chimiques
NSC 81327 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like N-chlorosuccinimide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
NSC 81327 has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and the effects of different reagents. In biology, it is used to explore cellular processes and interactions. In medicine, NSC 81327 is investigated for its potential therapeutic effects and interactions with biological targets. In industry, it is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of NSC 81327 involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Propriétés
Numéro CAS |
42135-11-5 |
|---|---|
Formule moléculaire |
C17H16N4O2S |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
ethyl N-[(9E)-9-(carbamothioylhydrazinylidene)fluoren-2-yl]carbamate |
InChI |
InChI=1S/C17H16N4O2S/c1-2-23-17(22)19-10-7-8-12-11-5-3-4-6-13(11)15(14(12)9-10)20-21-16(18)24/h3-9H,2H2,1H3,(H,19,22)(H3,18,21,24)/b20-15+ |
Clé InChI |
BSEFXBZJKBHWQM-HMMYKYKNSA-N |
SMILES isomérique |
CCOC(=O)NC1=CC\2=C(C=C1)C3=CC=CC=C3/C2=N\NC(=S)N |
SMILES canonique |
CCOC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2=NNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,3,3',3a,4,4',6,7,7a-Decahydrospiro[4,7-methano-5H-indene-5,2'-[2H]pyran]](/img/structure/B12675092.png)

